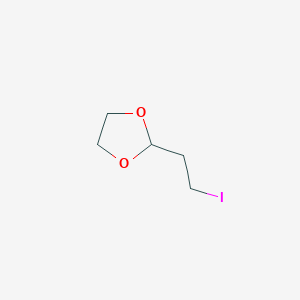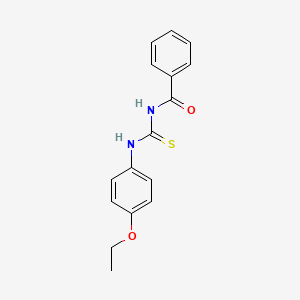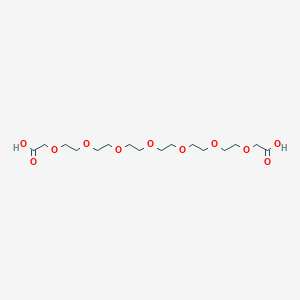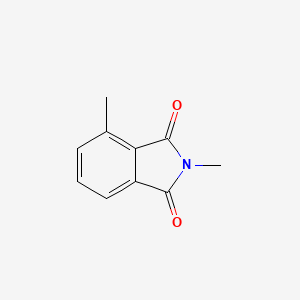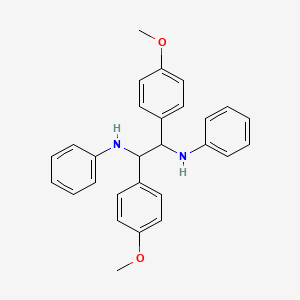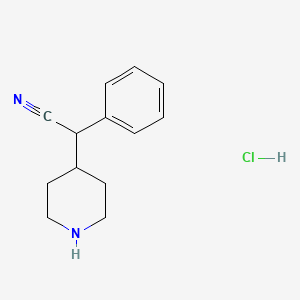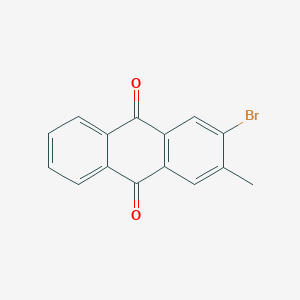![molecular formula C9H12O3 B3057750 Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 84752-03-4](/img/structure/B3057750.png)
Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
Vue d'ensemble
Description
Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate is a chemical compound with the IUPAC name ethyl 7-oxabicyclo [2.2.1]hept-2-ene-2-carboxylate . It has a molecular weight of 168.19 . The compound is a pale-yellow to yellow-brown liquid .
Synthesis Analysis
The asymmetric synthesis of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate derivatives was accomplished by the highly diastereoselective Diels–Alder reaction of (S)s- and ®s-3-(2-pyridylsulphinyl)acrylates with furan . This synthesis method is efficient and has been used in the laboratory for the production of this compound .Molecular Structure Analysis
The InChI code for Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate is 1S/C9H12O3/c1-2-11-9(10)7-5-6-3-4-8(7)12-6/h5-6,8H,2-4H2,1H3 . This code provides a specific identifier for the molecular structure of the compound.Chemical Reactions Analysis
The compound is involved in the Diels–Alder reaction, a specific type of organic chemical reaction that builds rings . This reaction is highly diastereoselective, meaning it preferentially produces one stereoisomer over the other .Physical And Chemical Properties Analysis
Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate is a pale-yellow to yellow-brown liquid . It has a molecular weight of 168.19 . The compound’s InChI code is 1S/C9H12O3/c1-2-11-9(10)7-5-6-3-4-8(7)12-6/h5-6,8H,2-4H2,1H3 .Applications De Recherche Scientifique
Chemical Transformations and Synthesis
Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate is involved in various chemical transformations. For instance, it undergoes a novel skeletal rearrangement under acidic conditions, transforming into other complex molecules (Kobayashi, Ono, & Kato, 1992). It also serves as a precursor for substrates in ring opening metathesis polymerization (ROMP), demonstrating its utility in creating carbohydrate-substituted monomers (Schueller, Manning, & Kiessling, 1996). These applications highlight its versatility in organic synthesis and polymer chemistry.
Antimicrobial and Antioxidant Properties
Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate derivatives have been synthesized and screened for their potential antimicrobial and antioxidant activities. The derivatives exhibit significant properties in these areas, suggesting their potential use in medicinal chemistry and pharmaceutical research (Dhanapal, Perumal, Ramprasath, & Mathivanan, 2013).
Material Science and Polymer Research
This compound has applications in material science, particularly in enhancing the properties of polymers. For example, metal salts of 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid have been synthesized and used as nucleating agents in isotactic polypropylene, influencing the polymer's crystalline structure and mechanical properties (Pan, Qin, Chen, Xin, Zhao, & Ye, 2018).
Synthesis of Complex Natural Products
Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate derivatives are integral in the synthesis of complex natural products. These derivatives serve as building blocks, enabling the rapid formation of molecular complexity, which is a critical aspect of synthesizing natural products (Schindler & Carreira, 2009).
Propriétés
IUPAC Name |
ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-2-11-9(10)7-5-6-3-4-8(7)12-6/h3-4,6-8H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUZCCJUSJYINN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2C=CC1O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512839 | |
| Record name | Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate | |
CAS RN |
84752-03-4 | |
| Record name | Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Carboxymethyl)sulfanyl]pyridin-1-ium-1-olate](/img/structure/B3057669.png)

